

# Comprehensive Technical Profile of Conteltinib: Pharmacokinetics, Mechanisms, and Experimental Protocols

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## Compound Focus: Conteltinib

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## Drug Overview and Development Background

**Conteltinib** (development code CT-707, also known as SY-707) is a novel, potent second-generation **anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI)** with additional activity against **focal adhesion kinase (FAK)** and **Pyk2**. This small molecule therapeutic agent exhibits **promising antitumor activity** in preclinical models and is currently under clinical development for advanced ALK-positive non-small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, **Conteltinib** represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth and FAK-mediated tumor microenvironment interactions [1] [2] [3].

The molecular characteristics of **Conteltinib** include a **complex structure** with formula  $C_{32}H_{45}N_9O_3S$  and molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with **good solubility in DMSO** (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous solubility, requiring specific formulation approaches for in vivo administration [4] [5]. **Conteltinib** demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to maintain stability [4] [5].

From a clinical development perspective, **Conteltinib** has progressed through a **first-in-human Phase 1 study** (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety, pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established the **recommended Phase 2 doses** as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [6]. The development of **Conteltinib** is particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation agents like crizotinib while providing improved safety profiles and activity against central nervous system metastases.

## Comprehensive Pharmacokinetic Properties

### Key Pharmacokinetic Parameters

The **pharmacokinetic profile** of **Conteltinib** has been extensively characterized in clinical studies, demonstrating generally **dose-dependent exposure** with manageable interpatient variability. In the Phase 1 dose-escalation and expansion study, **Conteltinib** was administered orally at doses ranging from 50 mg to 800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and after multiple doses (Cycle 1 Day 28) [1] [7].

Table 1: Single-Dose Pharmacokinetic Parameters of **Conteltinib** in the Dose-Escalation Phase

Dose (mg)	n	AUCINF_obs (ng·h/mL)	Cmax (ng/mL)	Tmax (h)	T1/2 (h)	MRTlast (h)
50 mg	2	205.7 ± 0.6	16.3 ± 2.3	2.0 ± 1.4	22.5 ± 5.9	8.1 ± 0.1
100 mg	3	1,047.4 ± 981.3	69.0 ± 85.8	2.8 ± 2.0	90.2 ± 63.2	30.3 ± 15.8
200 mg	3	3,108.0 ± 1,890.6	139.6 ± 123.6	2.7 ± 0.6	83.5 ± 6.3	47.4 ± 4.4
300 mg	3	5,109.5 ± 1,605.6	246.3 ± 90.1	2.5 ± 1.8	78.5 ± 38.5	46.2 ± 3.6
450 mg	4	11,475.2 ± 8,250.4	544.3 ± 385.3	3.3 ± 2.2	78.7 ± 10.3	40.5 ± 1.4
600 mg	7	11,150.6 ± 6,793.3	452.1 ± 284.6	3.9 ± 1.7	78.7 ± 13.5	43.3 ± 3.7

Dose (mg)	n	AUCINF_obs (ng·h/mL)	Cmax (ng/mL)	Tmax (h)	T1/2 (h)	MRTlast (h)
800 mg	3	11,164.6 ± 7,787.7	421.3 ± 259.6	3.7 ± 0.6	77.2 ± 9.3	42.0 ± 4.0

The data indicate that **Conteltinib** exhibits **non-linear pharmacokinetics** at lower doses with a trend toward more linear exposure at higher doses. The **maximum plasma concentrations** (Cmax) and **total exposure** (AUC) generally increase with dose, though there appears to be saturation effect at the highest doses (600 mg and 800 mg) based on similar AUC values observed at these dose levels. The **time to maximum concentration** (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the **terminal half-life** (T1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Conteltinib** (Cycle 1 Day 28)

Dose (mg)	n	AUCtau (ng·h/mL)	Cmax (ng/mL)	Tmax (h)	T1/2 (h)	Accumulation Ratio
50 mg	2	16,704.7 ± 21,404.0	683.0 ± 205.5	1.5 ± 0.7	352.2 ± 446.0	High
100 mg	3	6,110.5 ± 5,079.7	1,479.9 ± 194.0	2.7 ± 0.6	61.1 ± 55.7	Moderate
200 mg	3	12,399.1 ± 8,484.5	3,573.7 ± 1,587.8	3.0 ± 0.0	42.2 ± 20.2	Moderate
300 mg	3	19,006.6 ± 11,836.7	4,859.1 ± 399.7	3.0 ± 1.0	50.9 ± 36.8	Moderate
450 mg	3	34,382.8 ± 28,835.3	8,046.3 ± 3,449.6	4.3 ± 1.5	48.6 ± 38.2	Moderate
600 mg	7	53,825.9 ± 63,563.9	14,023.9 ± 8,628.0	2.5 ± 1.4	45.0 ± 32.1	Moderate
800 mg	2	27,223.0 ± 33,065.7	5,498.7 ± 5,665.9	3.5 ± 0.7	52.7 ± 30.7	Moderate

After multiple dosing, **Conteltinib** demonstrates **significant accumulation** with steady-state exposures substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600 mg QD, the steady-state C<sub>max</sub> reaches approximately 14,024 ng/mL with AUC of 53,826 ng·h/mL [7]. The **mean residence time** (MRT<sub>last</sub>) remains relatively consistent across doses at approximately 10-12 hours after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].

## Pharmacokinetic-Pharmacodynamic Relationships

The **dose-exposure relationship** for **Conteltinib** appears to correlate with clinical efficacy parameters. In the Phase 1 study, the **overall response rate** (ORR) was 64.1% in ALK TKI-naïve patients at the 600 mg QD dose, with a **median progression-free survival** (PFS) of 15.9 months and **median duration of response** (DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73 months and median DoR of 6.60 months, demonstrating that **Conteltinib** maintains clinically meaningful activity even after prior ALK TKI therapy [1].

The **pharmacokinetic-pharmacodynamic relationship** was further evidenced by the determination of the recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study found that the **maximum tolerated dose** (MTD) was not reached, suggesting potential for further dose escalation if warranted by clinical needs [1]. However, the **dose-limiting toxicity** (DLT) event observed at 600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further development in ALK TKI-naïve patients [1].

## Experimental Protocols and Methodologies

### Clinical Study Design

The foundational clinical data for **Conteltinib** derives from a **multicenter, open-label, Phase 1 study** (NCT02695550) conducted according to standardized protocols:

- **Study Population:** The trial enrolled adult patients (18-75 years) with **histologically confirmed ALK-positive advanced NSCLC**, with at least one measurable lesion per RECIST criteria. Patients could be either ALK TKI-naïve or previously treated with crizotinib. Key inclusion criteria included ECOG performance status  $\leq 2$ , estimated life expectancy  $\geq 12$  weeks, and adequate organ function [1].
- **Study Design:** The trial employed a **3+3 dose-escalation design** following a modified Fibonacci sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg QD cohorts. Each dose cohort included a **PK lead-in phase** where a single dose was administered 7 days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].
- **DLT Evaluation:** The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as specific adverse events occurring during this period, including grade  $\geq 3$  non-hematologic toxicities (with some exceptions), grade 4 neutropenia lasting  $>5$  days, febrile neutropenia, grade 4 thrombocytopenia, and treatment interruptions  $>14$  days due to toxicity [1].
- **Dose Expansion:** Following identification of potentially efficacious doses in the escalation phase, the study included **dose-expansion cohorts** at 100 mg, 450 mg, and 600 mg QD to further characterize safety, PK, and efficacy at these dose levels [1] [7].

## Preclinical Assessment Protocols

Comprehensive **in vitro and in vivo protocols** have been established to evaluate **Conteltinib**'s antitumor activity:

- **Cell Viability Assays:** Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in 96-well plates at appropriate densities, followed by treatment with **Conteltinib** at concentrations ranging from 0.2 to 3.0  $\mu\text{M}$  for 72 hours. Cell viability is typically assessed using MTT or CCK-8 assays, with calculation of IC<sub>50</sub> values [4].
- **Apoptosis Analysis:** For apoptosis assays, cells are treated with **Conteltinib** (typically 3  $\mu\text{M}$ ) for 48 hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using flow cytometry to quantify early and late apoptotic populations [4].

- **Western Blot Analysis:** Protocols specify cell lysis using RIPA buffer, protein separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence [4] [3].
- **In Vivo Efficacy Studies:** Animal model protocols typically involve nude mice transplanted with HepG2 xenografts. **Conteltinib** is administered via oral gavage at 50 mg/kg using various dosing schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study endpoint for tumor weight measurement and immunohistochemical analysis [4].

## Bioanalytical Methods

The **quantification of Conteltinib** in biological matrices employs validated analytical methods:

- **Sample Collection:** In clinical studies, blood samples for PK analysis are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during both single-dose and multiple-dose phases [7].
- **Sample Processing:** Plasma is separated by centrifugation and stored at -70°C until analysis. Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].
- **Analytical Technique:** LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the preferred method for quantification, providing the necessary sensitivity and specificity for pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability [1] [7].

## Mechanism of Action and Signaling Pathways

### Primary Molecular Targets

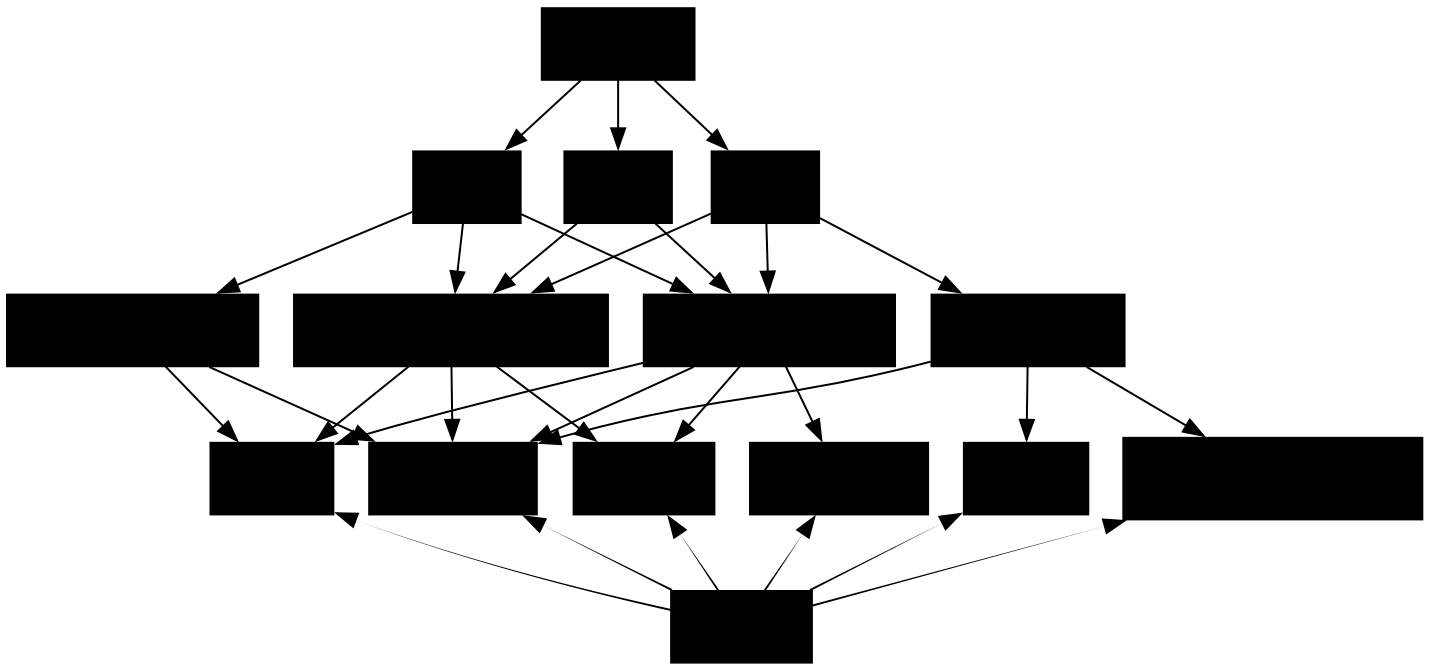
**Conteltinib** functions as a **multi-kinase inhibitor** with primary activity against three key tyrosine kinases:

- **ALK Inhibition:** **Conteltinib** potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In enzymatic assays, **Conteltinib** demonstrates approximately **10-fold greater potency** than crizotinib against wild-type ALK. Importantly, it maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against resistance mutations positions **Conteltinib** as a valuable therapeutic option after failure of first-generation ALK inhibitors.
- **FAK Inhibition:** **Conteltinib** significantly inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].
- **Pyk2 Inhibition:** As a paralogous homolog of FAK, Pyk2 displays similar domain organization and protein binding sites. **Conteltinib**'s dual inhibition of both FAK and Pyk2 is believed to provide superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for some FAK functions when FAK is inhibited [3].

The multi-target nature of **Conteltinib** represents a strategic approach to cancer therapy, simultaneously addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk2).

## Signaling Pathways and Downstream Effects

The antitumor activity of **Conteltinib** results from coordinated inhibition of multiple signaling pathways:



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*Diagram 1: **Conteltinib**'s multi-target inhibition of oncogenic signaling pathways leading to coordinated antitumor effects*

The diagram illustrates how **Conteltinib** simultaneously targets multiple kinases, disrupting key oncogenic signaling cascades. **ALK inhibition** primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, **FAK/Pyk2 inhibition** impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion, and angiogenesis [1] [3].

The **FAK/Pyk2 inhibitory activity** of **Conteltinib** provides additional mechanisms beyond ALK inhibition alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, **Conteltinib** potentially modulates

the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].

## Safety Profile and Adverse Event Management

### Treatment-Related Adverse Events

The **safety profile** of **Conteltinib** has been characterized in the Phase 1 clinical trial involving 64 patients with advanced ALK-positive NSCLC. The analysis revealed that **Conteltinib** has a **manageable safety profile** with most adverse events being mild to moderate in severity:

- **Overall Incidence:** Among the 64 treated patients, 58 (90.6%) experienced **treatment-related adverse events** (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade  $\geq 3$  TRAEs, indicating a favorable therapeutic index [1] [6].
- **Common Adverse Events:** The most frequently reported TRAEs included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These events were predominantly grade 1-2 in severity and manageable with supportive care or dose modifications [1].
- **Laboratory Abnormalities:** Hematologic and biochemical abnormalities were observed but were generally reversible and manageable. The elevated serum creatinine (without corresponding changes in actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].

### Dose-Limiting Toxicities and Maximum Tolerated Dose

In the **dose-escalation phase**, only one DLT was reported at the 600 mg dose level among the 26 patients enrolled across seven dose cohorts (50-800 mg QD). The **maximum tolerated dose** was not reached within the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for ALK TKI-naïve patients [1].

For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as 300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while maintaining effective target coverage in this patient population [1] [6].

The favorable safety profile of **Conteltinib** compares advantageously with other second-generation ALK inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib), bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of **Conteltinib** supports its continued development as a therapeutic option for ALK-positive NSCLC.

## Conclusion and Future Perspectives

**Conteltinib** represents a promising **multi-kinase inhibitor** with potent activity against ALK, FAK, and Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including **dose-dependent exposure**, extended half-life supporting once-daily dosing, and predictable accumulation at steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.

The **unique multi-target mechanism** of **Conteltinib**, simultaneously addressing ALK-driven tumor growth and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful efficacy with ORR of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients, along with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.

Future development directions for **Conteltinib** include combination strategies with other therapeutic modalities. Preclinical evidence suggests potential for **synergistic combinations** with other targeted agents, chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of **Conteltinib** may help overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may expand the therapeutic utility of **Conteltinib** beyond ALK-positive NSCLC to other malignancies where FAK signaling plays a key pathogenic role.

*Table 3: Key Development Milestones and Future Directions for **Conteltinib***

Aspect	Current Status	Future Directions
<b>Clinical Development</b>	Phase 1 completed; Recommended Phase 2 dose established	Phase 2/3 trials in ALK-positive NSCLC; Potential registration studies
<b>Therapeutic Indications</b>	Advanced ALK-positive NSCLC	Potential expansion to other ALK-driven malignancies; FAK-dependent cancers
<b>Combination Strategies</b>	Preclinical data supporting combinations	Clinical trials with immunotherapy, chemotherapy, other targeted agents
<b>Biomarker Development</b>	ALK rearrangement status	Predictive biomarkers for FAK inhibitor response; Resistance mechanism studies
<b>Formulation Development</b>	Immediate-release oral formulation	Alternative formulations for improved bioavailability; CNS-penetrant formulations

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